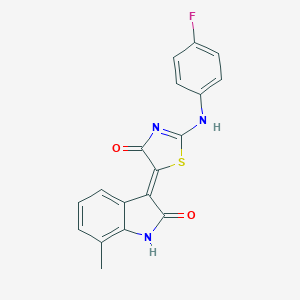![molecular formula C24H24N4O5S B307910 2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307910.png)
2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes by binding to their active sites. The compound has also been found to induce apoptosis in cancer cells by inhibiting the activity of several signaling pathways.
Biochemical and Physiological Effects:
2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound has also been found to induce apoptosis in cancer cells. The compound has been found to have low toxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate in lab experiments include its inhibitory activity against several enzymes and its anticancer activity. The compound has also been found to have low toxicity in vitro. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Orientations Futures
There are several future directions for the research on 2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate. One direction is to further investigate its mechanism of action and to determine its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to develop new drugs based on this compound for the treatment of cancer. Further research is also needed to determine the toxicity and pharmacokinetics of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate involves a series of chemical reactions. The starting materials are 2-methoxyphenol, 2-bromoacetophenone, and 2-aminothiophenol. The reaction involves the formation of a triazine ring, which is then converted to a benzoxazepine ring. The final product is obtained by esterification of the carboxylic acid group with propanoic anhydride. The synthesis of this compound has been reported in several research papers.
Applications De Recherche Scientifique
2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate has potential applications in the field of medicinal chemistry and drug discovery. This compound has been found to have inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to have anticancer activity against several cancer cell lines. The compound has been used as a lead molecule for the development of new drugs.
Propriétés
Nom du produit |
2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate |
|---|---|
Formule moléculaire |
C24H24N4O5S |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[2-methoxy-6-(3-methylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] propanoate |
InChI |
InChI=1S/C24H24N4O5S/c1-5-18(29)28-16-12-8-7-10-14(16)20-22(25-24(34-4)27-26-20)33-23(28)15-11-9-13-17(31-3)21(15)32-19(30)6-2/h7-13,23H,5-6H2,1-4H3 |
Clé InChI |
QUVJRRBDCYEGFJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C(=CC=C4)OC)OC(=O)CC |
SMILES canonique |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C(=CC=C4)OC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)

![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)
![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)